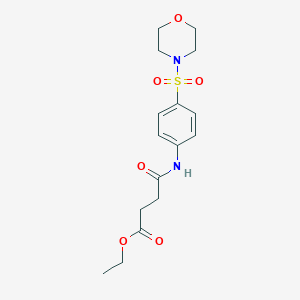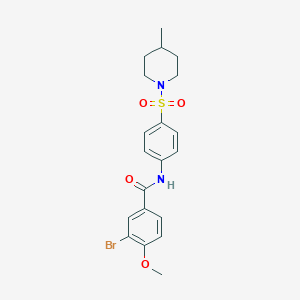![molecular formula C18H26N2O5S B465945 Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate CAS No. 356550-83-9](/img/structure/B465945.png)
Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate, also known as E-64, is a potent inhibitor of cysteine proteases. It was first discovered in 1982 by researchers at Merck & Co., Inc. and has since been extensively studied for its potential applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in numerous physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate in lab experiments is its high specificity for cysteine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other types of proteases. However, this compound is also known to have some limitations. It is a relatively large molecule and may have difficulty penetrating cell membranes. In addition, this compound irreversibly inhibits the activity of cysteine proteases, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate in scientific research. One area of interest is the development of new cysteine protease inhibitors that are more effective and have fewer limitations than this compound. Another area of interest is the study of the role of cysteine proteases in various diseases, including cancer and Alzheimer's disease. Finally, this compound may have potential applications in the development of new antiviral drugs that target viral cysteine proteases.
Synthesis Methods
Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride to form 4-(4-methylpiperidin-1-yl)sulfonyl chloride. This is then reacted with 4-aminobenzoyl chloride to form 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoic acid. Finally, this compound is esterified with ethanol to form this compound.
Scientific Research Applications
Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate has been extensively used in scientific research as a potent inhibitor of cysteine proteases. It has been used to study the role of cysteine proteases in various biological processes, including apoptosis, autophagy, and inflammation. This compound has also been used to study the role of cysteine proteases in various diseases, including cancer, Alzheimer's disease, and viral infections.
properties
IUPAC Name |
ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-3-25-18(22)9-8-17(21)19-15-4-6-16(7-5-15)26(23,24)20-12-10-14(2)11-13-20/h4-7,14H,3,8-13H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWPQGARVRCFKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(thiophene-2-carbonylamino)carbamoyl]phenyl]butanamide](/img/structure/B465881.png)
![4-[2,2-dicyano-1-(4-methoxyphenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B465913.png)

![N-[4-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B465939.png)

![Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate](/img/structure/B465947.png)
![4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B465952.png)
![Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate](/img/structure/B465958.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B465983.png)
![Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate](/img/structure/B465984.png)
![4-[(anilinocarbonyl)amino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B466015.png)
![5-bromo-N'-[(4-methoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B466037.png)
![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide](/img/structure/B466053.png)